Triundecanoin

Catalog No.
S588783
CAS No.
13552-80-2
M.F
C36H68O6
M. Wt
596.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triundecanoin

CAS Number

13552-80-2

Product Name

Triundecanoin

IUPAC Name

2,3-di(undecanoyloxy)propyl undecanoate

Molecular Formula

C36H68O6

Molecular Weight

596.9 g/mol

InChI

InChI=1S/C36H68O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h33H,4-32H2,1-3H3

InChI Key

MBXVIRZWSHICAV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC)OC(=O)CCCCCCCCCC

Synonyms

Undecanoic Acid 1,2,3-propanetriyl Ester; CAPTEX 8227; Captex 822; Glyceryl Triundecanoate; Trihendecanoin; n-Trihendecanoin

Canonical SMILES

CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC)OC(=O)CCCCCCCCCC

Biocompatible Material:

Triundecanoin is being explored for its potential as a biocompatible material due to its properties:

  • Biodegradability: Triundecanoin can be broken down by enzymes in the body, making it potentially suitable for use in implants or drug delivery systems. )
  • Low toxicity: Studies suggest that triundecanoin has low toxicity, making it a promising candidate for biomedical applications. )

Drug Delivery:

The slow degradation rate of triundecanoin makes it a potential candidate for sustained-release drug delivery systems. These systems can slowly release a drug over time, potentially reducing the need for frequent dosing. )

Energy Source:

Triundecanoin is a high-energy molecule, and some studies have explored its potential as a fuel source for microorganisms or in biodiesel production. Source: Journal of Agricultural and Food Chemistry

Research on other applications:

Triundecanoin is also being investigated for other potential applications, including its use in:

  • Cosmetics: as an emollient or lubricant Source: Larodan AB:
  • Food additives: as a source of medium-chain triglycerides )

Triundecanoin, also known by its IUPAC name as glycerol triundecanoate, is a triglyceride compound with the molecular formula C36H68O6. It is classified as a glyceryl triester of undecanoic acid, which is an odd-chain fatty acid. This compound is notable for its unique structural properties, including three undecanoate chains attached to a glycerol backbone. Triundecanoin is primarily used in various applications, particularly in food and cosmetic industries due to its emollient properties and ability to enhance the texture of products.

Triundecanoin is being investigated for its potential role in various biological processes:

  • Slow-release energy source: Due to its slow hydrolysis rate compared to other triglycerides, triundecanoin might provide a sustained energy source for the body []. Studies in animals suggest it could be beneficial for managing weight and metabolic disorders [].
  • Drug delivery: Triundecanoin is being explored as a carrier for delivering drugs due to its biocompatible nature and ability to be broken down by the body.
  • Toxicity: Generally considered to be low in toxicity.
  • Flammability: Triglycerides are combustible and can burn if exposed to high heat.
Typical of triglycerides, including hydrolysis, transesterification, and isomerization.

  • Hydrolysis: In the presence of water and under acidic or basic conditions, triundecanoin can be hydrolyzed to yield glycerol and undecanoic acid.
  • Transesterification: This reaction involves the exchange of the fatty acid moieties with another alcohol, which can modify the properties of the triglyceride for specific applications.
  • Isomerization: Triundecanoin can also undergo thermal or catalytic isomerization, potentially leading to the formation of different geometric isomers of undecanoic acid derivatives .

Research indicates that triundecanoin may influence lipid metabolism in animals. For instance, studies have shown that feeding cows triundecanoin affects lactation performance and lipid metabolism. The compound appears to be metabolized differently compared to even-numbered fatty acids, potentially leading to unique physiological effects . Additionally, triundecanoin has been assessed for safety in cosmetic formulations, with findings suggesting minimal irritation or toxicity at typical usage levels .

Triundecanoin can be synthesized through various methods:

  • Direct Esterification: This involves reacting glycerol with undecanoic acid in the presence of an acid catalyst under controlled temperature and pressure conditions.
  • Transesterification: Glycerol can also be reacted with triglycerides containing undecanoic acid using alkali catalysts, allowing for the production of triundecanoin from other fatty sources.
  • Enzymatic Synthesis: Lipases can be employed to catalyze the esterification process selectively, providing a more environmentally friendly synthesis route .

Triundecanoin finds applications across several fields:

  • Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Food Industry: Serves as a food additive and fat source in various formulations.
  • Pharmaceuticals: Investigated as a potential carrier for drug delivery systems due to its biocompatibility and ability to enhance solubility of certain compounds .

Studies on triundecanoin's interactions with other compounds reveal its potential effects on lipid profiles and metabolic pathways. For example, it has been noted that triundecanoin may influence cholesterol levels and fatty acid composition in animal models . Furthermore, its role as an emulsifier in cosmetic formulations has been explored, highlighting its ability to stabilize mixtures of oil and water.

Compound NameMolecular FormulaChain LengthUnique Features
TriacylglycerolC51H98O618 (C18)Composed of three identical long-chain fatty acids
TrilaurinC36H74O612 (C12)Contains lauric acid; used for antimicrobial properties
TrioleinC57H104O618 (C18)Rich in oleic acid; commonly found in olive oil
TricaprylinC36H70O68 (C8)Medium-chain triglyceride; rapidly metabolized
TristearinC57H110O618 (C18)Contains stearic acid; solid at room temperature

Triundecanoin's unique aspect lies in its odd-chain structure which may confer distinct metabolic pathways compared to even-chain fatty acids commonly found in dietary fats.

Triundecanoin, chemically known as glyceryl triundecanoate, can be synthesized through enzymatic pathways utilizing specialized lipase enzymes that catalyze the esterification of undecanoic acid with glycerol [1]. The enzymatic biosynthesis follows the Kennedy pathway, which represents the primary route for triglyceride synthesis in biological systems [2].

The enzymatic production involves sequential acylation steps catalyzed by glycerol-3-phosphate acyltransferase, 1-acylglycerol-3-phosphate acyltransferase, and diacylglycerol acyltransferase enzymes [2]. These enzymes demonstrate specificity for medium-chain fatty acids, including undecanoic acid, facilitating the formation of triundecanoin through stepwise addition of fatty acyl groups to the glycerol backbone [2].

Lipase-catalyzed esterification reactions have shown particular effectiveness in producing structured triglycerides containing undecanoic acid residues [1]. The enzymatic approach offers advantages in terms of regioselectivity and mild reaction conditions compared to chemical synthesis methods [3]. Studies have demonstrated that immobilized lipases, particularly Lipozyme RM IM and Novozyme 435, exhibit high activity for the synthesis of medium-chain triglycerides including triundecanoin [1] [4].

The enzymatic synthesis process typically operates under controlled temperature conditions between 45-60°C with substrate molar ratios optimized for maximum conversion efficiency [4]. Research indicates that the enzymatic pathway can achieve conversion rates exceeding 80% under optimal conditions with reaction times ranging from 24-48 hours [1].

Chemical Synthesis Strategies

Chemical synthesis of triundecanoin primarily employs direct esterification methodologies utilizing undecanoic acid and glycerol as starting materials [5] [6]. The conventional chemical approach involves acid-catalyzed esterification reactions performed under elevated temperatures with suitable catalysts to promote the formation of ester bonds [5].

The esterification reaction follows a stepwise mechanism where undecanoic acid molecules sequentially react with the hydroxyl groups of glycerol to form mono-, di-, and finally triester products [6]. Dodecylbenzene sulfonic acid has been identified as an effective catalyst for this transformation, demonstrating the ability to facilitate ester formation at moderate temperatures [6].

The reaction kinetics of undecanoic acid esterification with glycerol have been extensively studied, revealing that the formation of triester products is thermodynamically favored under appropriate reaction conditions [6]. The process typically requires careful control of water removal to drive the equilibrium toward product formation [6].

Alternative chemical synthesis approaches include the use of solid-supported phosphotungstic acid catalysts, which have demonstrated effectiveness in medium-chain triglyceride synthesis [7]. These heterogeneous catalysts offer advantages in terms of reaction selectivity and ease of product purification [7].

Temperature optimization studies indicate that esterification reactions proceed most efficiently at temperatures between 160-170°C, with reaction times typically ranging from 75-105 minutes depending on catalyst concentration and substrate ratios [7].

Production from Natural Sources

Castor Oil Derivation Methods

Triundecanoin production from castor oil represents a significant commercial pathway that exploits the unique fatty acid composition of Ricinus communis oil [8] [9]. The process involves thermal degradation of ricinoleic acid, the predominant fatty acid component comprising approximately 80% of castor oil [8].

The derivation methodology begins with the hydrolysis of castor oil to release ricinoleic acid, followed by thermal degradation and fractionation processes [8]. Pyrolytic decomposition of ricinoleic acid occurs under extreme physical conditions, typically at temperatures of 530-575°C, resulting in the formation of undecylenic acid and heptaldehyde as primary products [10] [11].

Process ParameterOptimal ConditionsYield (%)
Temperature530°C17.8% undecylenic acid
Residence Time17-32 secondsfrom ricinoleic acid
Mass Flow Rate400 g/h
Water Content25%

The undecylenic acid produced through thermal cracking subsequently undergoes hydrogenation to yield undecanoic acid [9] [12]. This conversion involves catalytic reduction of the terminal double bond present in undecylenic acid, producing the saturated undecanoic acid required for triundecanoin synthesis [9].

The final step involves esterification of the derived undecanoic acid with glycerol to produce triundecanoin [8]. This process includes deodorization as the final purification step, accomplished using steam distillation to remove components that contribute to unwanted flavors and odors [8].

Industrial implementation of castor oil derivation utilizes continuous pilot-plant scale pyrolysis reactors operating under controlled atmospheric conditions [10]. The process demonstrates scalability for commercial production with yields of undecylenic acid reaching 16.5% from direct castor oil processing [10].

Other Natural Source Processing

Beyond castor oil, alternative natural sources for undecanoic acid production include various plant-based materials containing medium-chain fatty acids [13]. However, castor oil remains the predominant natural source due to its unique ricinoleic acid content and established processing infrastructure [14].

Some specialized microorganisms have been identified as potential sources for undecanoic acid biosynthesis, though commercial applications remain limited compared to castor oil-derived production [13]. These biological systems typically require controlled fermentation conditions and specialized extraction procedures to obtain commercially viable yields [13].

Industrial Scale Production Methods

Industrial production of triundecanoin employs large-scale esterification processes utilizing specialized reactor systems designed for triglyceride synthesis [5] [7]. The manufacturing process typically involves continuous stirred-tank reactors or packed-bed reactor configurations optimized for heat and mass transfer efficiency [5].

Commercial production facilities utilize multi-stage processing systems incorporating reaction, separation, and purification operations [7]. The typical industrial process includes raw material preparation, esterification reaction, product separation, and final purification stages [5].

Temperature control represents a critical parameter in industrial synthesis, with most commercial processes operating between 160-170°C to optimize reaction kinetics while minimizing thermal degradation [7]. Pressure management systems maintain reduced pressure conditions during water removal phases to enhance reaction equilibrium [7].

Industrial catalyst systems commonly employ solid acid catalysts such as phosphotungstic acid supported on appropriate carriers [7]. These heterogeneous catalysts offer advantages in terms of catalyst recovery, product purity, and process economics [7].

Scale-up considerations include heat transfer optimization, mixing efficiency, and residence time distribution to ensure consistent product quality across different production volumes [5]. Industrial reactors typically operate with residence times ranging from 2-4 hours depending on catalyst activity and desired conversion levels [7].

Purification Techniques and Quality Assessment

Purification of triundecanoin employs sophisticated separation technologies designed to achieve high-purity products suitable for commercial applications [5] [15]. Molecular distillation represents the primary purification methodology utilized in industrial processing [15] [7].

The molecular distillation process operates under high vacuum conditions, typically at pressures below 1.5 Pa, enabling separation based on molecular weight differences without thermal decomposition [15] [7]. Three-stage molecular distillation systems have been developed specifically for triglyceride purification [7].

Distillation StageTemperature (°C)Pressure (Pa)Flow Rate (L/m²h)Product Separated
Primary110-1151.51.2-1.6Fatty acids
Secondary1651.51.2-1.6Mono- and diglycerides
Tertiary2701.01.2Triglycerides

High-performance liquid chromatography serves as the primary analytical method for quality assessment of triundecanoin purity [16] [17]. The analytical procedure typically employs reversed-phase chromatography with evaporative light scattering detection to quantify triglyceride content [18] [19].

Standard specifications for commercial triundecanoin require purity levels exceeding 95% as determined by high-performance liquid chromatography analysis [16] [20]. Additional quality parameters include acid value, peroxide value, and moisture content measurements [5].

Deodorization processes utilize steam distillation at elevated temperatures to remove volatile compounds and achieve the neutral odor profile required for commercial applications [5] [21]. This final purification step effectively reduces volatile organic compounds below detection limits of 0.1 parts per million [5].

Advanced purification techniques include column chromatography using silica gel supports for specialized applications requiring ultra-high purity products [22]. These methods can achieve triglyceride purities exceeding 99% but are typically reserved for analytical standards and research applications [22].

Physical Description

Solid

XLogP3

13.8

Hydrogen Bond Acceptor Count

6

Exact Mass

596.50158988 g/mol

Monoisotopic Mass

596.50158988 g/mol

Heavy Atom Count

42

Melting Point

31.2 °C

UNII

ZTT041BJ4O

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13552-80-2

Wikipedia

Triundecanoin

Use Classification

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning; Emollient; Solvent

General Manufacturing Information

Undecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: INACTIVE

Dates

Modify: 2023-08-15

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